Cas no 1492532-93-0 (1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol)

1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is a synthetic organic compound featuring a cyclopentanol core substituted with a 2-ethylpiperidin-1-ylmethyl group. This structure imparts unique physicochemical properties, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The presence of both hydroxyl and tertiary amine functionalities enhances its potential for derivatization, enabling applications in drug discovery and specialty chemistry. Its balanced lipophilicity and steric profile suggest utility in modulating bioavailability and receptor interactions. The compound’s stability under standard conditions facilitates handling and storage, while its defined stereochemistry (if applicable) may be critical for enantioselective processes. Suitable for research-scale applications requiring tailored heterocyclic scaffolds.
1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol structure
1492532-93-0 structure
Product Name:1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
CAS No:1492532-93-0
MF:C13H25NO
MW:211.343703985214
CID:5578018
Update Time:2025-08-05

1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanol, 1-[(2-ethyl-1-piperidinyl)methyl]-
    • 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
    • Inchi: 1S/C13H25NO/c1-2-12-7-3-6-10-14(12)11-13(15)8-4-5-9-13/h12,15H,2-11H2,1H3
    • InChI Key: KTGYZGMNBIQBJU-UHFFFAOYSA-N
    • SMILES: C1(CN2CCCCC2CC)(O)CCCC1

Experimental Properties

  • Density: 0.992±0.06 g/cm3(Predicted)
  • Boiling Point: 302.5±15.0 °C(Predicted)
  • pka: 14.89±0.20(Predicted)

1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol Pricemore >>

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$ 135.00 2022-06-05
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Additional information on 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol

Introduction to 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492532-93-0)

1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492532-93-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as EPIP, is characterized by its unique structure, which combines a cyclopentyl ring with a 2-ethylpiperidine moiety. The compound's molecular formula is C13H23NO, and it has a molecular weight of approximately 209.32 g/mol.

The pharmacological properties of 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol have been extensively studied, particularly in the context of its potential as a therapeutic agent. Recent research has highlighted its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs targeting neurological and psychiatric disorders.

One of the key areas of interest in the study of EPIP is its interaction with neurotransmitter systems. Studies have shown that EPIP exhibits high affinity for serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT7 subtypes. This interaction has led to investigations into its potential use as an antidepressant and anxiolytic agent. Preclinical studies in animal models have demonstrated that EPIP can effectively reduce symptoms of anxiety and depression, suggesting its therapeutic potential in these conditions.

In addition to its effects on serotonin receptors, 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol has also been found to interact with other neurotransmitter systems, including dopamine and norepinephrine receptors. These interactions may contribute to its broader spectrum of pharmacological activities, making it a versatile compound for further exploration in drug discovery.

The synthesis of EPIP involves several steps, including the formation of the cyclopentyl ring and the introduction of the 2-ethylpiperidine moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential commercialization as a pharmaceutical product. The synthesis typically begins with the preparation of a cyclopentyl alcohol derivative, followed by the introduction of the piperidine group through a series of reactions involving alkylations and reductions.

The safety profile of 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is another important aspect that has been extensively evaluated. Preclinical toxicology studies have shown that EPIP exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new compound, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In terms of clinical applications, EPIP is currently being investigated for its potential use in treating various neurological and psychiatric disorders. Clinical trials are underway to evaluate its efficacy in conditions such as major depressive disorder (MDD), generalized anxiety disorder (GAD), and post-traumatic stress disorder (PTSD). Early results from these trials have been promising, with some studies reporting significant improvements in symptoms among patients treated with EPIP.

The mechanism of action of 1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is believed to involve multiple pathways. Its high affinity for serotonin receptors suggests that it may modulate serotonergic signaling, which plays a crucial role in mood regulation and anxiety. Additionally, its interactions with dopamine and norepinephrine receptors may contribute to its broader effects on cognitive function and emotional well-being.

In conclusion, 1-[(2-ethylpiperidin-1-y-lmethyl)cyclopentan-l -ol (CAS No. 1492532 -93 -0) represents a promising compound in the field of medicinal chemistry and pharmaceutical research. Its unique structure and diverse pharmacological properties make it an attractive candidate for the development of new therapeutic agents targeting neurological and psychiatric disorders. Ongoing research and clinical trials will continue to elucidate its full potential as a valuable addition to the pharmacopeia.

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